molecular formula C30H18 B1213698 Heptaphene CAS No. 222-75-3

Heptaphene

Cat. No.: B1213698
CAS No.: 222-75-3
M. Wt: 378.5 g/mol
InChI Key: ACJRMEVDTSKFDP-UHFFFAOYSA-N
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Description

Heptaphene is a polycyclic aromatic hydrocarbon with the molecular formula C₃₀H₁₈. It consists of seven fused benzene rings, forming a linear structure. This compound is known for its unique electronic properties and has been the subject of various experimental and theoretical studies .

Preparation Methods

Synthetic Routes and Reaction Conditions: Heptaphene can be synthesized through several methods, including the photodecarbonylation of carbonyl-bridged precursors. This process involves the removal of carbonyl groups under the influence of light, leading to the formation of the this compound structure .

Industrial Production Methods: Industrial production of this compound is limited due to its complex synthesis and stability issues. advancements in on-surface chemistry under ultra-high vacuum conditions have shown promise in overcoming these limitations .

Chemical Reactions Analysis

Types of Reactions: Heptaphene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Heptaphene has several scientific research applications, including:

Mechanism of Action

The mechanism of action of heptaphene involves its interaction with molecular targets such as DNA and proteins. It can induce carcinogenesis by corrupting normal cellular pathways, leading to the acquisition of tumoral capabilities. This compound’s endocrine-disrupting properties are attributed to its ability to interfere with hormone signaling pathways .

Comparison with Similar Compounds

Heptaphene is part of the acene family, which includes compounds like pentacene, hexacene, and heptacene. Compared to these compounds, this compound has a higher number of fused benzene rings, leading to unique electronic properties and increased stability challenges . Similar compounds include:

This compound’s uniqueness lies in its specific electronic properties and the challenges associated with its synthesis and stability, making it a valuable compound for scientific research and industrial applications.

Properties

IUPAC Name

heptaphene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H18/c1-3-7-21-13-27-17-29-23(15-25(27)11-19(21)5-1)9-10-24-16-26-12-20-6-2-4-8-22(20)14-28(26)18-30(24)29/h1-18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACJRMEVDTSKFDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C3C=C4C(=CC3=CC2=C1)C=CC5=CC6=CC7=CC=CC=C7C=C6C=C54
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10176740
Record name Heptaphene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10176740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

378.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

222-75-3
Record name Heptaphene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=222-75-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Heptaphene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000222753
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Heptaphene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10176740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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